

Gram-Scale Synthesis of Iboxamycin: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: **Iboxamycin**

Cat. No.: **B13906954**

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: **Iboxamycin** is a novel, synthetically-derived lincosamide antibiotic demonstrating potent activity against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria.^{[1][2][3]} Its unique structure, featuring a fused bicyclic amino acid residue, allows it to overcome common resistance mechanisms, such as those conferred by Erm and Cfr ribosomal RNA methyltransferases.^{[1][2]} This document provides a detailed protocol for the gram-scale synthesis of **iboxamycin**, enabling its production for further *in vivo* studies and clinical development. The methodology is based on the practical synthesis reported by Mason et al., which highlights key transformations including a diastereoselective alkylation, a convergent Negishi coupling, an intramolecular hydrosilylation-oxidation, and a one-pot transacetalization-reduction.^{[4][5][6]}

Overview of the Synthetic Strategy

The gram-scale synthesis of **iboxamycin** is a convergent process that joins two key fragments. The synthesis is designed for efficiency and scalability, providing access to significant quantities of the target compound for advanced studies.^{[4][5]}

Key Experimental Protocols

The following protocols are adapted from the gram-scale synthesis of **iboxamycin**.

Synthesis of the Pseudoephedrine Amide Intermediate

A crucial step in the synthesis is the high-yielding and highly diastereoselective alkylation of a pseudoephedrine amide.[5][6]

Protocol:

- Amide Bond Formation: Carboxylic acid is activated with pivaloyl chloride to form a mixed anhydride, which then reacts with (R,R)-pseudoephedrine to yield the pseudoephedamide. [7]
- Purification: The resulting pseudoephedamide is purified by extractive isolation and recrystallization.[7]

Convergent sp^3 - sp^2 Negishi Coupling

This step involves the coupling of two advanced intermediates to construct the carbon skeleton of **iboxamycin**.

Protocol:

- Reaction Setup: An organozinc reagent is coupled with a vinyl iodide partner in the presence of a palladium catalyst.
- Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched and the product is isolated through an extractive workup.
- Purification: The crude product is purified by flash column chromatography.

Intramolecular Hydrosilylation-Oxidation

This pivotal transformation establishes the key ring-fusion stereocenters of the bicyclic scaffold of **iboxamycin**.[4][5][6]

Protocol:

- **Hydrosilylation:** The homoallylic alcohol intermediate is treated with a silane in the presence of a rhodium catalyst to effect an intramolecular hydrosilylation.
- **Oxidation:** The resulting siloxane is then oxidized under standard conditions (e.g., Tamao-Fleming oxidation) to afford the desired diol.
- **Purification:** The diol is purified by column chromatography.

One-Pot Transacetalization-Reduction and Final Steps

The final stages of the synthesis involve the formation of the oxepane ring and deprotection to yield **iboxamycin**.^{[5][6]}

Protocol:

- **Transacetalization-Reduction:** A diol intermediate is subjected to a one-pot transacetalization with a suitable acetal followed by a reduction to form the oxepane ring.^{[5][6]}
- **Amide Coupling:** The resulting advanced intermediate is coupled with the appropriate aminoctose fragment using a coupling reagent such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).^[7]
- **Deprotection:** The final N-benzyloxycarbonyl protective group is removed via hydrogenolysis using palladium on carbon.^[7]
- **Final Purification:** **Iboxamycin** free base is purified by flash column chromatography and can be further purified by recrystallization from absolute ethanol to yield fine white needles.^[7]

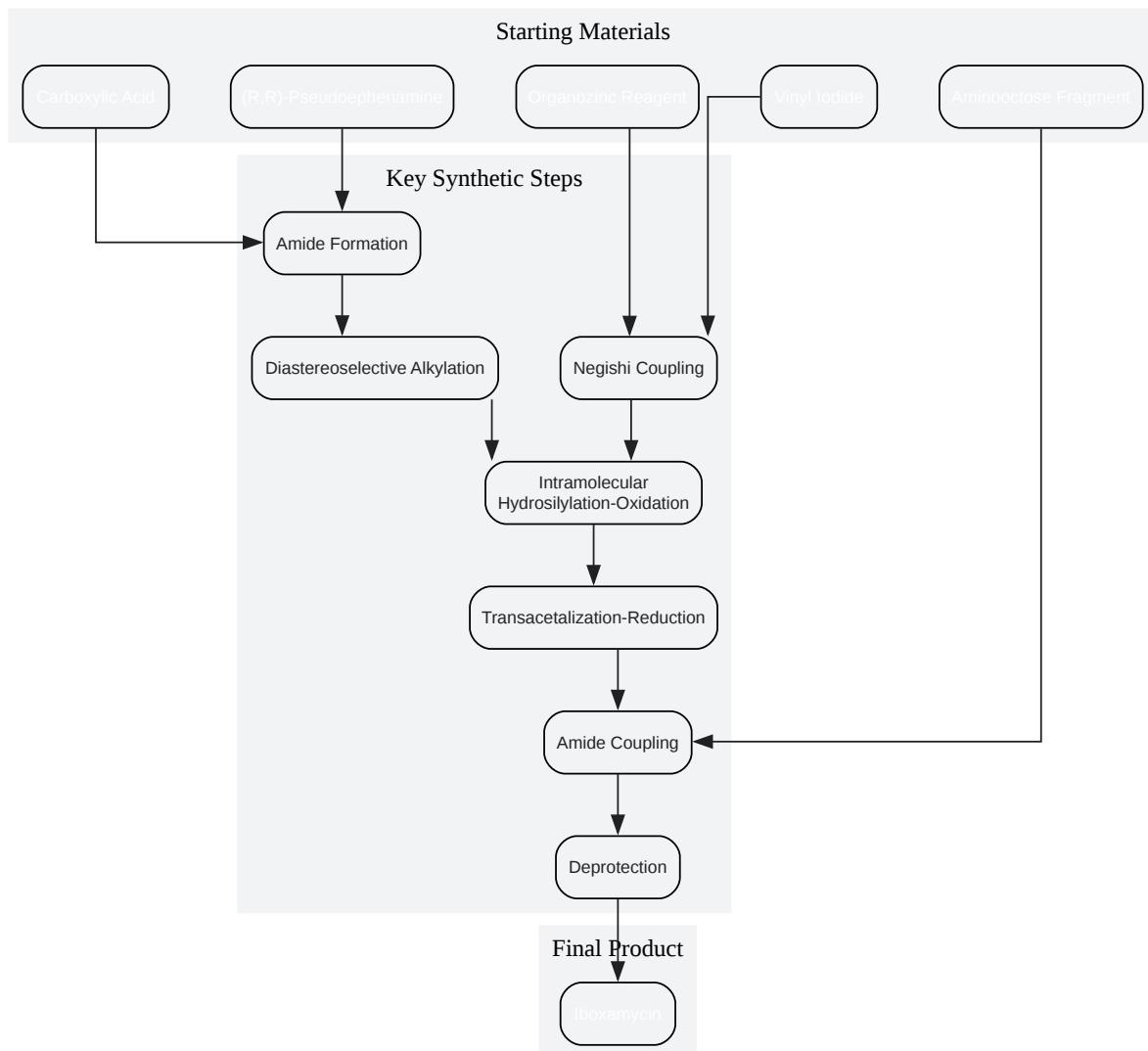
Quantitative Data Summary

The following table summarizes the yields for key steps in the gram-scale synthesis of **iboxamycin**.

Step	Product	Yield (%)	Scale
Amide Bond Formation	Pseudoephednamide	88	56.0 g
Amide Coupling	Amide Coupling Product	82	2.8 g
N-Benzylloxycarbonyl Deprotection	Iboxamycin (Free Base)	81	1.5 g
Recrystallization	Iboxamycin (Fine White Needles)	78 (recovery)	-

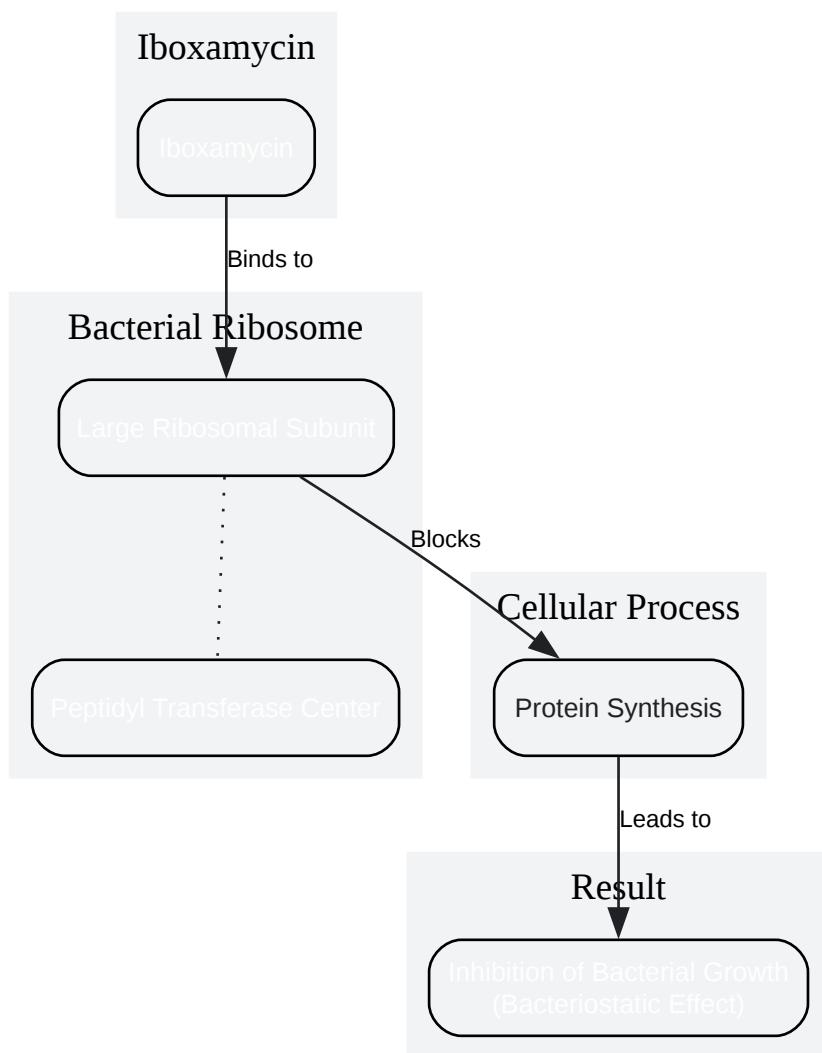
Visualizations

Experimental Workflow for Iboxamycin Synthesis

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Caption: Overall workflow for the gram-scale synthesis of **iboxamycin**.

Iboxamycin's Mechanism of Action



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Caption: Mechanism of action of **iboxamycin** via ribosomal binding.

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